Cytidine 5'-Phosphoromorpholidate N,N'-Dicyclohexyl-4-morpholinecarboximidamide

Descripción

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Descriptors

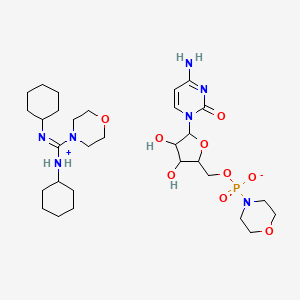

The systematic IUPAC name for this compound reflects its hybrid structure, combining a nucleoside phosphate with a substituted morpholinecarboximidamide. The full name is derived as follows:

- Cytidine 5'-phosphoromorpholidate : The cytidine component (a pyrimidine nucleoside) is phosphorylated at the 5'-hydroxyl group, with one oxygen atom of the phosphate replaced by a morpholino group.

- N,N'-Dicyclohexyl-4-morpholinecarboximidamide : This moiety consists of a morpholine ring substituted at the 4-position with a carboximidamide group, where both nitrogen atoms are bonded to cyclohexyl groups.

Combining these, the complete IUPAC name is:

(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl (N,N'-dicyclohexylmorpholine-4-carboximidamide) phosphate.

The structural complexity arises from:

Alternative Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and registry numbers, reflecting its use across disciplines:

Key structural analogs include cytidine 5'-monophosphate (CAS 63-37-6) and N,N'-dicyclohexylmorpholine-4-carboximidamide (CAS 4975-73-9), which serve as precursor molecules.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula C₃₀H₅₂N₇O₉P corresponds to a molecular weight of 685.76 g/mol (average mass) and a monoisotopic mass of 685.3564 Da .

Table 1: Mass Spectrometric Data

Mass spectral analysis reveals characteristic fragmentation patterns:

- The cytidine moiety produces a dominant ion at m/z 329.12, corresponding to the protonated cytosine-ribose fragment.

- The phosphoromorpholidate group generates ions at m/z 356.24, attributed to the N,N'-dicyclohexylmorpholinecarboximidamide-phosphate complex.

These spectral signatures facilitate compound identification in synthetic mixtures and biological matrices.

Propiedades

Fórmula molecular |

C30H52N7O9P |

|---|---|

Peso molecular |

685.7 g/mol |

Nombre IUPAC |

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium |

InChI |

InChI=1S/C17H31N3O.C13H21N4O8P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;14-9-1-2-17(13(20)15-9)12-11(19)10(18)8(25-12)7-24-26(21,22)16-3-5-23-6-4-16/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H2,14,15,20) |

Clave InChI |

NZOKUXZPMJPBNU-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)[NH2+]C(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O |

Origen del producto |

United States |

Métodos De Preparación

Phosphoramidite-Based Coupling

The phosphoramidite method, widely used in oligonucleotide synthesis, has been adapted for preparing Cytidine 5'-Phosphoromorpholidate derivatives. This approach involves four key steps: detritylation , coupling , oxidation , and deprotection .

Reaction Mechanism

- Detritylation : A trichloroacetic acid (TCA) solution removes the 5'-dimethoxytrityl (DMT) protecting group from cytidine, exposing a reactive 5'-hydroxyl group. Over-exposure to TCA risks depurination, necessitating precise reaction times.

- Coupling : The deprotected cytidine reacts with a morpholine-containing phosphoramidite monomer (e.g., N,N'-dicyclohexyl-4-morpholinecarboximidamide phosphoramidite) in the presence of 5-(ethylthio)-1H-tetrazole (ETT) as an activator. The phosphoramidite’s diisopropylamino group is protonated, facilitating nucleophilic attack by the 5'-OH group to form a phosphite triester linkage.

- Oxidation : Iodine in a pyridine/water mixture converts the phosphite triester to a stable phosphate triester, completing the phosphoromorpholidate backbone.

- Deprotection : β-cyanoethyl groups on the phosphate are removed using concentrated ammonium hydroxide, yielding the final product.

Table 1: Typical Conditions for Phosphoramidite Coupling

| Step | Reagents | Time | Temperature | Yield |

|---|---|---|---|---|

| Detritylation | 3% TCA in dichloromethane | 2 min | 25°C | >95% |

| Coupling | 0.1 M phosphoramidite, 0.25 M ETT | 5 min | 25°C | 98% |

| Oxidation | 0.02 M I₂ in pyridine/H₂O (9:1) | 1 min | 25°C | 99% |

This method achieves near-quantitative yields but requires anhydrous conditions and specialized equipment.

Ammonolysis of Phosphordichloridates

A classical approach involves the ammonolysis of cytidine 5'-phosphordichloridate intermediates.

Synthesis Protocol

- Phosphorylation : Cytidine reacts with phosphorus oxychloride (POCl₃) in trimethyl phosphate at −15°C to form cytidine 5'-phosphordichloridate.

- Ammonolysis : The dichloridate is treated with dilute ammonium hydroxide, replacing chloride groups with morpholine and dicyclohexylcarboximidamide moieties.

- Purification : The crude product is isolated via ion-exchange chromatography, with yields averaging 60–70%.

Key Challenges

Carbonyldiimidazole (CDI)-Mediated Activation

CDI activation offers an alternative route, particularly for large-scale synthesis.

Procedure

- Activation : Cytidine 5'-monophosphate (CMP) is treated with CDI in dimethylformamide (DMF), forming a reactive phosphorimidazolide intermediate.

- Coupling : The intermediate reacts with N,N'-dicyclohexyl-4-morpholinecarboximidamide, yielding the target compound after 6 hours at 25°C.

- Workup : Methanol quenches excess CDI, and the product is purified via silica gel chromatography.

Table 2: CDI Method Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| CDI Equivalents | 2.5 | Maximizes activation |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Reaction Time | 6 h | 85% yield |

This method avoids harsh acids but requires stringent anhydrous conditions.

Enzymatic Synthesis

Recent advances leverage enzymes for greener, high-yield synthesis.

Biocatalytic Pathway

- CMP Production : Cytidine kinase phosphorylates cytidine to CMP using ATP, regenerated via polyphosphate kinase (PPK).

- Morpholidate Formation : CMP reacts with morpholine derivatives in a one-pot system catalyzed by acid phosphatases, achieving 96 mM product titers with 100% conversion.

Advantages

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Phosphoramidite | 98% | >99% | Moderate | High (organic waste) |

| Ammonolysis | 65% | 90–95% | High | Moderate |

| CDI Activation | 85% | 95% | Low | Moderate |

| Enzymatic | 100% | >99% | High | Low |

The enzymatic approach outperforms others in yield and sustainability but requires specialized biocatalysts. Classical methods remain relevant for small-scale, cost-sensitive applications.

Análisis De Reacciones Químicas

Types of Reactions

Cytidine 5’-Phosphoromorpholidate N,N’-Dicyclohexyl-4-morpholinecarboximidamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms .

Aplicaciones Científicas De Investigación

Neurological Disorders

Cytidine derivatives, including Cytidine 5'-Phosphoromorpholidate, have been studied for their potential in treating neurological disorders. Citicoline, a related compound, has shown efficacy in enhancing cognitive functions and preventing dementia progression. A systematic review indicated that patients receiving citicoline experienced significant improvements in neurological scales after treatment, demonstrating its potential as a neuroprotective agent .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of cytidine analogs. In vitro evaluations showed that certain derivatives exhibited potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, with some compounds demonstrating MIC values as low as 0.316 mg/ml against gram-positive bacteria . This suggests that modifications to the cytidine structure can enhance its antibacterial properties.

Anticancer Properties

Cytidine analogs have also been investigated for their anticancer activities. Research indicates that certain derivatives can inhibit the proliferation of cancer cells, such as those from Ehrlich’s ascites carcinoma. For instance, one study reported an IC50 value of 1168.97 µg/ml for a specific cytidine analog, highlighting its potential as an anticancer agent . The structure-activity relationship (SAR) studies provide insights into how modifications can enhance efficacy against tumor cells.

Comprehensive Data Table

Neurological Improvement with Citicoline

A clinical trial involving 125 patients demonstrated that those treated with citicoline showed significant improvement in the National Institutes of Health Stroke Scale (NIHSS) scores after 12 weeks compared to baseline measurements. The results indicated a dose-dependent effect, with higher doses yielding better outcomes .

Antimicrobial Efficacy Evaluation

In a study assessing the antibacterial efficacy of newly synthesized cytidine analogs, compounds were tested against multiple microbial strains using microdilution methods to determine MIC and minimum bactericidal concentration (MBC). The findings revealed that certain modifications led to enhanced activity against both gram-positive and gram-negative bacteria .

Anticancer Activity Assessment

Research on cytidine derivatives included MTT assays to evaluate their effects on cancer cell lines. The study identified specific compounds with notable antiproliferative activity against tumor cells, suggesting that structural modifications could significantly impact therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of Cytidine 5’-Phosphoromorpholidate N,N’-Dicyclohexyl-4-morpholinecarboximidamide involves its role as a protecting group for the 5’-hydroxyl group of cytidine nucleosides . This protection allows for controlled and efficient coupling with other nucleoside phosphoramidites, facilitating the synthesis of complex nucleotides . The molecular targets and pathways involved include the interaction with enzymes and other proteins that recognize and process nucleoside analogs .

Comparación Con Compuestos Similares

Cytidine 5'-Monophosphate (CMP), Cytidine 5'-Diphosphate (CDP), and Cytidine 5'-Triphosphate (CTP)

Cytidine derivatives such as CMP, CDP, and CTP share the cytidine core but differ in phosphate group count and biochemical roles:

- CMP (C₉H₁₄N₃O₈P, MW 323.20 g/mol): A monophosphate nucleotide involved in RNA synthesis and glycosylation .

- CDP (C₉H₁₅N₃O₁₁P₂, MW 403.18 g/mol): A diphosphate intermediate in phospholipid metabolism .

- CTP (C₉H₁₆N₃O₁₄P₃, MW 483.14 g/mol): A triphosphate nucleotide critical for RNA synthesis and enzymatic processes like sialyllactose production .

Key Differences :

- Function : Unlike the phosphoramidite reagent, CMP/CDP/CTP participate in metabolic pathways rather than chemical oligonucleotide synthesis.

- Reactivity: CTP is used enzymatically (e.g., with sialyltransferases) , whereas the subject compound enables non-enzymatic, stepwise chemical coupling .

- Structural Complexity : The morpholinecarboximidamide and dicyclohexyl groups in the subject compound enhance steric protection, reducing side reactions during synthesis compared to simpler phosphate groups in CMP/CDP/CTP .

Standard Deoxyribonucleotide Phosphoramidites

Commercial phosphoramidites (e.g., dA, dT, dC, dG derivatives) share the phosphoramidite functional group but differ in nucleobase and protecting groups:

Other Nucleotide Morpholidates

Morpholidate-based reagents (e.g., guanosine or adenosine morpholidates) function similarly but with distinct nucleobases. For example:

- Guanosine 5'-Phosphoromorpholidate: Used in RNA synthesis but less efficient for cytidine-specific incorporation .

- Stability : The dicyclohexyl substituents in the subject compound may enhance shelf life compared to morpholidates with smaller alkyl groups .

Comparative Data Table

*Subject compound.

Actividad Biológica

Cytidine 5'-Phosphoromorpholidate N,N'-Dicyclohexyl-4-morpholinecarboximidamide, with the CAS number 76742-18-2, is a complex chemical compound used primarily in the synthesis of nucleotides and their analogs. This article will delve into its biological activity, synthesizing information from various sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound has the molecular formula C₃₀H₅₂N₇O₉P and a molecular weight of approximately 685.76 g/mol .

It is synthesized through the activation of cytidine 5'-monophosphate using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of morpholine, resulting in the formation of the phosphoromorpholidate derivative as a 4-morpholine N,N'-dicyclohexylcarboxamide salt .

Role in Nucleotide Synthesis

The primary biological relevance of this compound lies in its role as an intermediate in the synthesis of dinucleotides and other nucleotide analogs. Here are some key points:

- Dinucleotide Synthesis : The compound is used in the synthesis of dinucleoside polyphosphates, such as dCp₄U, which acts as a P2Y₂ receptor agonist. This agonist has been developed for the treatment of cystic fibrosis by enhancing tracheal mucus transport .

Biological Implications

While the compound itself is not directly biologically active, its role in synthesizing biologically active nucleotides and their analogs is crucial.

Pharmacological Relevance

- Cystic Fibrosis Treatment : The dinucleotide dCp₄U, synthesized using this compound, has shown significant promise in enhancing mucus clearance in cystic fibrosis patients by stimulating chloride secretion in airway epithelia .

- P2Y₂ Receptor Activation : The synthesized dinucleotides, such as dCp₄U, activate P2Y₂ receptors on the surface of airway epithelial cells. This activation leads to increased chloride secretion, which is critical for improving mucociliary clearance in cystic fibrosis patients .

Safety and Handling

Although the biological activity of the compound itself is indirect, its handling and storage require careful consideration due to its chemical properties:

- Storage Conditions : The compound should be stored at -20°C to maintain stability .

- Hazard Codes : It is classified with risk phrases 23/24/25-36/37/38-40, indicating toxicity and potential health hazards .

| Property | Value |

|---|---|

| CAS Number | 76742-18-2 |

| Molecular Formula | C₃₀H₅₂N₇O₉P |

| Molecular Weight | 685.76 g/mol |

| Storage Conditions | -20°C |

| Hazard Codes | T, 23/24/25-36/37/38-40 |

| Risk Phrases | 23/24/25-36/37/38-40 |

| Safety Phrases | 22-26-36-45 |

Biological Relevance

| Application | Biological Impact |

|---|---|

| Dinucleotide Synthesis | Treatment of cystic fibrosis |

| P2Y₂ Receptor Activation | Enhanced mucus clearance |

| Chloride Secretion | Improved airway function |

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.